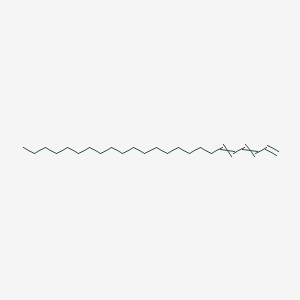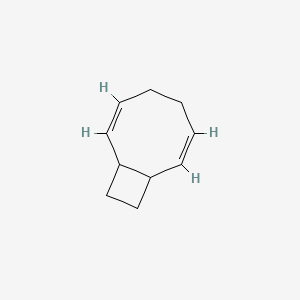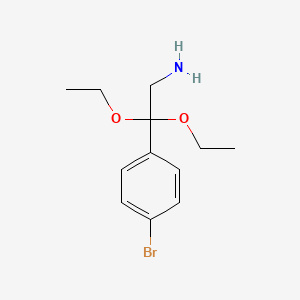
2-(4-Bromophenyl)-2,2-diethoxyethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-2,2-diethoxyethylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diethoxyethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the bromination of phenylacetic acid using bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer . The resulting bromophenyl compound is then reacted with diethoxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of 2-(4-Bromophenyl)-2,2-diethoxyethylamine may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-2,2-diethoxyethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-2,2-diethoxyethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-2,2-diethoxyethylamine involves its interaction with specific molecular targets. The bromine atom and the diethoxyethylamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in its functional groups.
2-(4-Bromophenyl)ethanol: Similar structure but with an alcohol group instead of the diethoxyethylamine group.
4-Bromophenylthiazole: Contains a thiazole ring, offering different biological activities.
Uniqueness
2-(4-Bromophenyl)-2,2-diethoxyethylamine is unique due to its specific combination of the bromophenyl and diethoxyethylamine groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
74209-47-5 |
|---|---|
Fórmula molecular |
C12H18BrNO2 |
Peso molecular |
288.18 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-2,2-diethoxyethanamine |
InChI |
InChI=1S/C12H18BrNO2/c1-3-15-12(9-14,16-4-2)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3 |
Clave InChI |
ZJDXGTRDRVMHGN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN)(C1=CC=C(C=C1)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



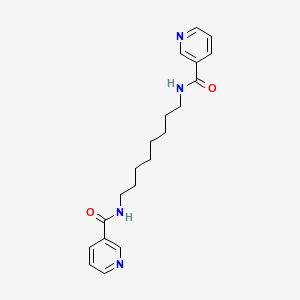
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)

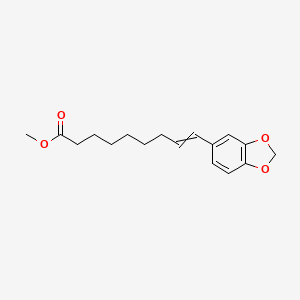

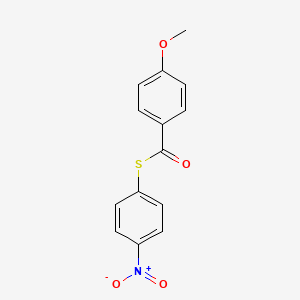
![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)

